molecular formula C8H8ClNO B146282 3'-Chloroacetanilide CAS No. 588-07-8

3'-Chloroacetanilide

Cat. No. B146282
CAS RN: 588-07-8
M. Wt: 169.61 g/mol
InChI Key: MUUQHCOAOLLHIL-UHFFFAOYSA-N
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Description

3'-Chloroacetanilide is a chemical compound that is part of a broader class of acetanilides, which are characterized by an acetyl group attached to an aniline. The presence of a chlorine atom in the 3' position of the acetanilide structure suggests that this compound could exhibit unique chemical properties and reactivity due to the electron-withdrawing nature of the chlorine substituent.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, beta-(2-chloroaroyl) thioacetanilides have been used as precursors in the synthesis of fused tricyclic thiochromeno[2,3-b]pyridine derivatives. These compounds were synthesized through a tandem [3 + 3] annulation and SNAr (nucleophilic aromatic substitution) reactions under microwave irradiation, which indicates that the chloroacetanilide moiety can participate in complex ring-forming reactions that are mild and ortho-selective .

Molecular Structure Analysis

The molecular structure of 3'-Chloroacetanilide derivatives is characterized by the presence of a chlorine atom, which can influence the electronic distribution and reactivity of the molecule. The compounds synthesized in the studies, such as the thiochromeno[2,3-b]pyridine derivatives, involve multiple reactive sites and the formation of new covalent bonds, highlighting the structural complexity that can arise from chloroacetanilide-based molecules .

Chemical Reactions Analysis

The chemical reactivity of chloroacetanilide derivatives is highlighted by their ability to undergo cyclocondensation reactions. For example, substituted benzylidene amino derivatives of 3'-Chloroacetanilide were reacted with chloroacetyl chloride to yield various azetidinonyl and thiazolidinonyl oxazoles and thiazoles. These reactions demonstrate the versatility of chloroacetanilide derivatives in forming heterocyclic compounds with potential biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3'-Chloroacetanilide are not detailed in the provided papers, the studies do suggest that the chloroacetanilide moiety imparts significant reactivity to the molecules. The synthesized compounds were characterized using elemental and spectral analysis, which is essential for confirming the structure of such compounds. Additionally, the antibacterial activity of these compounds was evaluated, indicating that the physical and chemical properties of chloroacetanilide derivatives can be leveraged to produce biologically active molecules .

Scientific Research Applications

Environmental Impact and Remediation Strategies

3'-Chloroacetanilide herbicides, such as acetochlor, alachlor, and butachlor, are used for weed control in various crop cultivations. Their extensive use can lead to environmental imbalances and pose risks to aquatic biota. Studies have explored various remediation technologies, including biological methods and the application of bacterial strains like Paracoccus sp., for efficient degradation of these herbicides. The use of ozone has also been found to be efficient, although ozone-resistant by-products can reduce its effectiveness for subsequent use (Mohanty & Jena, 2019).

Effects on Algal Reproduction

Chloroacetanilide herbicides have been shown to impair algal reproduction, with effects being predictable using the concept of concentration addition. This concept assumes a similar mode of action among the chloroacetanilides, reinforcing the view that they act similarly in algae (Junghans et al., 2003).

Dechlorination and Transformation

Research indicates that sodium bisulfite, a plant growth regulator, can rapidly dechlorinate chloroacetanilide herbicides in neutral conditions. This dechlorination accelerates with increased pH, temperature, and sodium bisulfite concentrations. The transformation products, chloroacetanilide ethane sulfonic acids (ESAs), are less toxic to green algae compared to the parent herbicides (Bian et al., 2009).

Photocatalysis for Herbicide Degradation

Studies have investigated the use of heterogeneous photocatalysis with TiO2/UV-A for the degradation of chloroacetanilide herbicides from water. This method showed high removal efficiency for herbicides like alachlor, acetochlor, and metolachlor. However, it's important to note that although herbicide concentrations decreased during photocatalysis, the toxicity of the resulting degradation product mixtures either increased or remained the same, indicating the formation of toxic degradation products (Roulová et al., 2022).

Interaction with Human ABC Transporter Proteins

Chloroacetanilide herbicides have shown specific interactions with human ATP binding cassette (ABC) transporters, which play a critical role in defense against xenobiotics. These interactions can modulate drug absorption and potentially lead to chemosensitization of cells, highlighting the significance of transporter proteins in hazard prediction of agrochemicals (Oosterhuis et al., 2008).

Safety And Hazards

3’-Chloroacetanilide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment and avoid contact with skin, eyes, and clothing . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

N-(3-chlorophenyl)acetamide
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InChI

InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11)
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InChI Key

MUUQHCOAOLLHIL-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
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DSSTOX Substance ID

DTXSID6060420
Record name Acetamide, N-(3-chlorophenyl)-
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Molecular Weight

169.61 g/mol
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Physical Description

Solid; [HSDB] Off-white or beige granules; [Alfa Aesar MSDS]
Record name m-Chloroacetanilide
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Solubility

READILY SOL IN ALC, BENZENE, CARBON DISULFIDE; VERY SLIGHTLY SOL IN PETROLEUM ETHER, SLIGHTLY SOL IN WATER
Record name M-CHLOROACETANILIDE
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Vapor Pressure

0.0000963 [mmHg]
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Product Name

3'-Chloroacetanilide

Color/Form

NEEDLES FROM 50% GLACIAL ACETIC ACID

CAS RN

588-07-8
Record name N-(3-Chlorophenyl)acetamide
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Record name 3'-Chloroacetanilide
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Record name 3'-chloroacetanilide
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Record name M-CHLOROACETANILIDE
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Melting Point

77-78 °C
Record name M-CHLOROACETANILIDE
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Synthesis routes and methods I

Procedure details

To a stirred solution of 113.23 g (0.686 mol) of chloral hydrate in 2 liters of water was added 419 g (2.95 mol) of sodium sulfate, followed by a solution prepared from 89.25 g (0.70 mol) of 3-chloroaniline, 62 ml of concentrated hydrochloric acid and 500 ml of water. A thick precipitate formed. To the reaction mixture was then added, with stirring, a solution of 155 g (2.23 mol) of hydroxylamine in 500 ml of water. Stirring was continued and the reaction mixture was warmed slowly and it was maintained between 60 and 75° C. for approximately 6 hours, during which time an additional 1 liter of water had been added to facilitate stirring. The reaction mixture was then cooled and the precipitate was recovered by filtration. The wet solid was dried to give 136.1 g of isonitroso-3-chloroacetanilide.
Quantity
113.23 g
Type
reactant
Reaction Step One
Quantity
419 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
89.25 g
Type
reactant
Reaction Step Two
Quantity
62 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
155 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To 3-chloroaniline (10 g, 0.078 mol) was added portionwise acetic anhydride (32 g, 0.314 mol) in such a manner as to keep the temperature of the reaction mixture below 85° C. The reaction mixture was then stirred at 90° C. for 4 hours and then cooled to room temperature. The reaction mixture was then poured carefully into ice water, extracted with ethyl acetate and dried over sodium sulfate. The solvent was removed, yielding 30 g of N-acetyl-3-chloroaniline.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 245 g (1.48 mole) of chloral hydrate and 1.55 kg of anhydrous sodium sulfate in 4 liters of water is added a solution of 171 g (1.34 mole) of 3-chloroaniline in 800 ml of water and 117.5 ml of concentrated hydrochloric acid followed by a solution of 295 g (4.25 mole) of hydroxylamine hydrochloride in 500 ml of water. The resulting suspension is heated to 100°, cooled to room temperature and extracted with 2 liters of ether. The ether extract is stripped and the solid reextracted with 2 liters of ether. The ether extract is stripped and the solid residue air dried to give 193.4 g (73% yield) of isonitroso-3-chloroacetanilide. This is finely pulverized and added in small portions with stirring over a twenty minute interval to 980 ml of concentrated sulfuric acid held at 80°-85°. The reaction mixture is then heated for 15 minutes at 90°- 95°, cooled to room temperature, and poured over cracked ice. The red precipitate is filtered, washed with water and suspended in 2 liters of water and brought into solution by the addition of 390 ml of 3N sodium hydroxide solution. The solution is filtered through Celite and the filtrate carefully adjusted to pH 8.0 with concentrated hydrochloric acid at which point a solution of 39 ml of concentrated hydrochloric acid in 195 ml of water is added. The suspension is stirred for five minutes and filtered, weight 90 g of crude 4-chloroisatin (37% yield based on 3-chloroaniline).
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
1.55 kg
Type
reactant
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
117.5 mL
Type
solvent
Reaction Step One
Quantity
295 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Chloroacetanilide
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3'-Chloroacetanilide
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3'-Chloroacetanilide
Reactant of Route 5
Reactant of Route 5
3'-Chloroacetanilide
Reactant of Route 6
Reactant of Route 6
3'-Chloroacetanilide

Citations

For This Compound
142
Citations
W Lenk, H Sterzl - Xenobiotica, 1986 - Taylor & Francis
1. Ferrihaemoglobin(HbFe 3+ ) formation in rats after ip injection of 6 N-hydroxy-N-arylacetamides has shown that N-hydroxy-4-chloroacetanilide(N-hydroxy-4CIAA) was the most active …
Number of citations: 5 www.tandfonline.com
M Newell, M Argus, FE Ray - Biochemical Pharmacology, 1960 - Elsevier
… were dissolved in acetone, and 3-chloroacetanilide was dissolved in 95% aqueous ethanol. … this occurred to an extent almost two and a half times that found for 3-chloroacetanilide and …
Number of citations: 16 www.sciencedirect.com
XS Tai, WY Liu, YZ Liu, YZ Li - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
In the title compound [alternatively called N-(3-chlorophenyl)-3-oxobutanamide], C10H10ClNO2, the C=O bond lengths are 1.2108 (19) and 1.179 (2) Å, which implies that the molecule …
Number of citations: 7 scripts.iucr.org
JW Daly, G Guroff, S Udenfriend, B Witkop - Biochemical Pharmacology, 1968 - Elsevier
The hydroxylation of a variety of halo and alkyl substituted anilines and acetanilides with hepatic microsomal preparations was studied. 4 Chloro- and 4-fluoro-acetanilides and anilines …
Number of citations: 75 www.sciencedirect.com
LG Bundy, JM Bremner - Soil Science Society of America …, 1973 - Wiley Online Library
… Several inhibitors were much more effective at 15C than at 30C (eg, 3-chloroacetanilide, 3-mercapto-l,2,4-triazole, and 2amino-4-chloro-6-methyl-pyrimidine). Additional evidence that …
Number of citations: 284 acsess.onlinelibrary.wiley.com
J Alary, G Carrera, M Bergon, A Periquet… - Journal of Liquid …, 1986 - Taylor & Francis
… and 3-chloro-4(0H)acetanilide found inin vivo studies carried out with CIPC (1) result from hydroxylation of 3-chloroaniline and of 3-chloroacetanilide rather than from the hydrolysis of …
Number of citations: 6 www.tandfonline.com
DE Rickert, SD Held - Drug metabolism and disposition, 1990 - ASPET
… Smaller amounts of 3-chloroaniline-N-glucuronide and 3-chloroacetanilide were formed (7 and 17% of the added 3-chloronitrobenzene, respectively, in 90 min). 4-Chloronitrobenzene …
Number of citations: 36 dmd.aspetjournals.org
G Carrera, J Alary, MJ Melgar, Y Lamboeuf… - Archives of …, 1998 - Springer
… (4-OH CIPC, 3-chloroaniline, and 3-chloroacetanilide) in their free or conjugated forms were … Free 4-OH CIPC, 4-OH-3 chloroaniline, and 4-OH-3 chloroacetanilide originating from the …
Number of citations: 15 link.springer.com
X Xu, H Yang, L Wang, B Han, X Wang, FSC Lee - Analytica chimica acta, 2007 - Elsevier
… A solid-phase microextraction (SPME) method has been developed for the determination of 3 chloroacetanilide herbicides in both fresh and seawater samples. The extracted sample …
Number of citations: 65 www.sciencedirect.com
GG Still, HM Balba, ER Mansager - Journal of agricultural and …, 1981 - ACS Publications
… The incorporation of 3-chloroacetanilide may be due either to the formation of aryl hydroxyl groups that add to the quinone methide or to the partial hydrolysis of theacetanilide to the …
Number of citations: 58 pubs.acs.org

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